1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline
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Overview
Description
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline is an organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an isoquinoline ring with a pyrazole moiety, both of which are significant in medicinal chemistry and organic synthesis. The presence of these two heterocyclic systems in a single molecule endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole, which is then coupled with an isoquinoline derivative through a series of reactions involving catalysts and specific reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 1-Methyl-1H-pyrazole-4-boronic acid
- 1-Methyl-1H-pyrazole-4-ylmethylamine
Comparison: Compared to these similar compounds, 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its dual heterocyclic structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-(1-methylpyrazol-4-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-12-5-3-4-6-13(12)14(8-15-10)11-7-16-17(2)9-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFDFRDODMMZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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